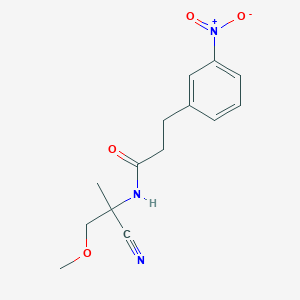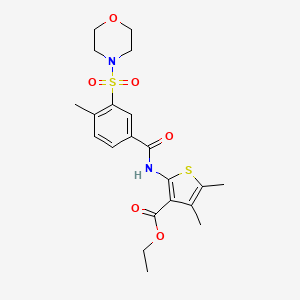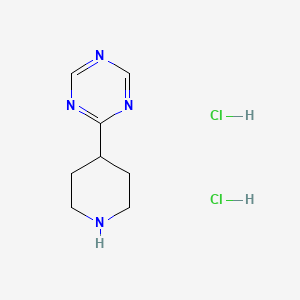![molecular formula C13H13ClN2O2S B3002966 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide CAS No. 680211-93-2](/img/structure/B3002966.png)
2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and potential applications of the compound . Nicotinic acid derivatives, such as those mentioned in the papers, are of interest due to their biological activity and potential use in pharmaceuticals and as herbicides .
Synthesis Analysis
The synthesis of related N-(arylmethoxy)-2-chloronicotinamides involves the design and creation of novel compounds derived from nicotinic acid. These compounds have shown promising herbicidal activity, indicating that the synthesis of such derivatives can lead to the development of new herbicides . While the synthesis of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide is not explicitly described, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives plays a crucial role in their biological activity. For instance, the crystal structure of a co-crystal formed between 2-chloro-4-nitrobenzoic acid and nicotinamide reveals a hydrogen bond association between the carboxylic acid and pyridine moieties, forming a ribbon architecture. This indicates that the molecular interactions and structure are important for the stability and properties of such compounds . The molecular structure of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide would likely also be significant in determining its physical and chemical properties.
Chemical Reactions Analysis
The reaction of ethylene oxide with nicotinamide under mild conditions results in the formation of N1-(2-hydroxyethyl)nicotinamide. This suggests that nicotinamide and its derivatives can undergo reactions with epoxides, which could be relevant for the chemical modification of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide . Understanding these reactions is essential for the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide has a higher melting point than either of the pure components, indicating increased thermal stability. Molecular modeling calculations support the relative stability of the interactions in the co-crystal over the pure compounds . These findings suggest that the physical and chemical properties of 2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide would also be an important area of study to determine its potential applications and stability.
Applications De Recherche Scientifique
Supramolecular Structures and Crystallography
2-Chloro-N-(nitrophenyl)nicotinamides, closely related to the specified compound, are studied for their supramolecular structures. These molecules form chains linked by hydrogen bonds, contributing to a better understanding of molecular interactions in crystalline forms. This research is valuable for designing materials with specific molecular architectures (de Souza et al., 2005).
Herbicidal Activity
Research on N-(arylmethoxy)-2-chloronicotinamides, derivatives of nicotinic acid like the compound , shows significant herbicidal activity. These compounds, through their structure-activity relationships, contribute to developing new herbicides for controlling weeds (Yu et al., 2021).
Synthesis of Pharmaceuticals
2-Chloro-nicotinamides are used in the synthesis of pharmaceutical compounds like Nevirapine, an anti-infective agent. This demonstrates the importance of such compounds in creating effective medications (Yong-an, 2012).
Supramolecular Reagent in Complex Synthesis
Nicotinamide, a key component in the mentioned compound, is used in the synthesis of various copper(II) chloro- and dichlorobenzoate complexes. These complexes are important for studying hydrogen-bonding networks and metal coordination chemistry (Halaška et al., 2013).
Enhancing Solubility and Permeation of Other Compounds
Nicotinamide, part of the compound structure, enhances the solubility and permeation of other compounds like parabens, indicating its role in pharmaceutical and cosmetic applications (Nicoli et al., 2008).
Antimicrobial Activity
Derivatives of nicotinamide, which is structurally similar to the specified compound, have shown significant antimicrobial activities against various bacterial and fungal species. This highlights their potential in developing new antimicrobial agents (Patel & Shaikh, 2010).
Biophysical and Biochemical Studies
Nicotinamide derivatives are studied for their interaction with different substances, providing insights into drug metabolism and enzyme inhibition mechanisms. This is crucial for understanding drug actions and interactions (Sasame & Gillette, 1970).
Propriétés
IUPAC Name |
2-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-12-11(4-1-5-15-12)13(17)16-6-8-19-9-10-3-2-7-18-10/h1-5,7H,6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSALRVLCHXXHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)
![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)

![4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3002892.png)


![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3002895.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002898.png)


![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3002903.png)
![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)

![4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3002906.png)